Cas no 2200-44-4 (Benzenesulfonamide,4-amino-N-(3,4-dimethyl-5-isoxazolyl)-, sodium salt (1:1))

Benzenesulfonamide,4-amino-N-(3,4-dimethyl-5-isoxazolyl)-, sodium salt (1:1) structure
2200-44-4 structure
Productnaam:Benzenesulfonamide,4-amino-N-(3,4-dimethyl-5-isoxazolyl)-, sodium salt (1:1)
CAS-nummer:2200-44-4
MF:C11H12N3NaO3S
MW:289.286051750183
CID:279568
PubChem ID:13910945

Benzenesulfonamide,4-amino-N-(3,4-dimethyl-5-isoxazolyl)-, sodium salt (1:1) Chemische en fysische eigenschappen

Naam en identificatie

    • Benzenesulfonamide,4-amino-N-(3,4-dimethyl-5-isoxazolyl)-, sodium salt (1:1)
    • sodium,(4-aminophenyl)sulfonyl-(3,4-dimethyl-1,2-oxazol-5-yl)azanide
    • N(sup 1)-(3,4-Dimethyl-5-isoxazolyl)sulfanilamide sodium salt
    • sodium [(4-aminophenyl)sulfonyl](3,4-dimethyl-1,2-oxazol-5-yl)azanide
    • Sodium N-(3,4-dimethylisoxazol-5-yl)sulphanilamidate
    • Sulfanilamide, N(sup 1)-(3,4-dimethyl-5-isoxazolyl)-, sodium salt
    • BENZENESULFONAMIDE, 4-AMINO-N-(3,4-DIMETHYL-5-ISOXAZOLYL)-, MONOSODIUM SALT
    • EINECS 218-607-6
    • SULFAFURAZOLE SODIUM [WHO-DD]
    • SODIUM SULFISOXAZOLE
    • UNII-S9RAQ862V3
    • SULFANILAMIDE, N1-(3,4-DIMETHYL-5-ISOXAZOLYL)-, MONOSODIUM SALT
    • S9RAQ862V3
    • DTXSID20176433
    • SULFISOXAZOLE SODIUM SALT
    • Sodium ((4-aminophenyl)sulfonyl)(3,4-dimethylisoxazol-5-yl)amide
    • NS00083038
    • SULFAFURAZOLE SODIUM
    • BENZENESULFONAMIDE, 4-AMINO-N-(3,4-DIMETHYL-5-ISOXAZOLYL)-, SODIUM SALT (1:1)
    • SULFISOXAZOLE SODIUM
    • 2200-44-4
    • Q27289093
    • Inchi: InChI=1S/C11H12N3O3S.Na/c1-7-8(2)13-17-11(7)14-18(15,16)10-5-3-9(12)4-6-10;/h3-6H,12H2,1-2H3;/q-1;+1
    • InChI-sleutel: XGZAZJYPRJGHIG-UHFFFAOYSA-N
    • LACHT: [Na+].NC1C=CC(S([N-]C2ON=C(C)C=2C)(=O)=O)=CC=1

Berekende eigenschappen

  • Exacte massa: 290.05769
  • Monoisotopische massa: 267.067762
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 18
  • Aantal draaibare bindingen: 3
  • Complexiteit: 374
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 107
  • XLogP3: 1

Experimentele eigenschappen

  • Dichtheid: 1.411
  • Smeltpunt: 194 deg C
  • Kookpunt: 482.2°Cat760mmHg
  • Vlampunt: 245.4°C
  • PSA: 98.22
Aanbevolen leveranciers
Nanjing Jubai Biopharm
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm
atkchemica
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
atkchemica
Shanghai Xinsi New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd